molecular formula C16H12N2O3 B169147 7-Methyl-8-oxo-5-phenyl-7,8-dihydro-1,7-naphthyridine-6-carboxylic acid CAS No. 168542-35-6

7-Methyl-8-oxo-5-phenyl-7,8-dihydro-1,7-naphthyridine-6-carboxylic acid

Cat. No.: B169147
CAS No.: 168542-35-6
M. Wt: 280.28 g/mol
InChI Key: JXJMMKIHSRQAAQ-UHFFFAOYSA-N
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Description

7-Methyl-8-oxo-5-phenyl-7,8-dihydro-1,7-naphthyridine-6-carboxylic acid is a complex organic compound that belongs to the class of naphthyridine derivatives

Scientific Research Applications

7-Methyl-8-oxo-5-phenyl-7,8-dihydro-1,7-naphthyridine-6-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-8-oxo-5-phenyl-7,8-dihydro-1,7-naphthyridine-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions, followed by cyclization and oxidation steps. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-8-oxo-5-phenyl-7,8-dihydro-1,7-naphthyridine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Replacement of specific atoms or groups with other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be employed under acidic or basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 7-Methyl-8-oxo-5-phenyl-7,8-dihydro-1,7-naphthyridine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. It may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 8-Oxo-5-phenyl-7,8-dihydro-1,7-naphthyridine-6-carboxylic acid
  • 7-Methyl-5-phenyl-7,8-dihydro-1,7-naphthyridine-6-carboxylic acid

Uniqueness

7-Methyl-8-oxo-5-phenyl-7,8-dihydro-1,7-naphthyridine-6-carboxylic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

7-methyl-8-oxo-5-phenyl-1,7-naphthyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3/c1-18-14(16(20)21)12(10-6-3-2-4-7-10)11-8-5-9-17-13(11)15(18)19/h2-9H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXJMMKIHSRQAAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C2=C(C1=O)N=CC=C2)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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